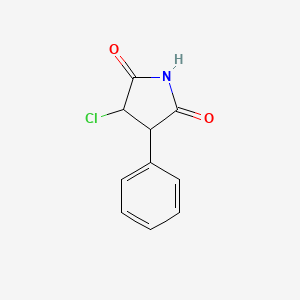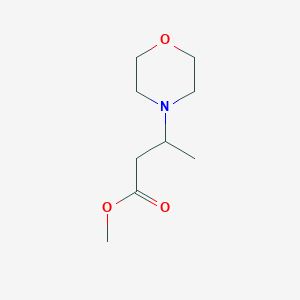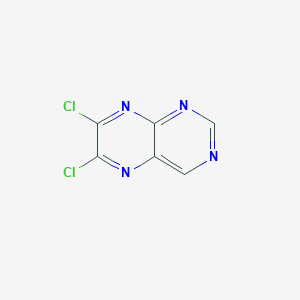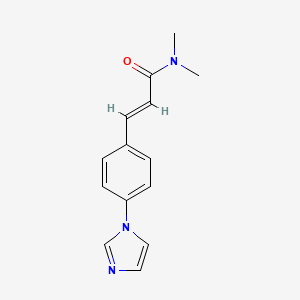
3-(4-(1H-Imidazol-1-yl)phenyl)-N,N-dimethylacrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-(1H-Imidazol-1-yl)phenyl)-N,N-dimethylacrylamide is a synthetic organic compound that features an imidazole ring attached to a phenyl group, which is further connected to an acrylamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(1H-Imidazol-1-yl)phenyl)-N,N-dimethylacrylamide typically involves the reaction of 4-(1H-imidazol-1-yl)benzaldehyde with N,N-dimethylacrylamide under specific conditions. One common method is the Claisen-Schmidt condensation, which involves the use of aqueous sodium hydroxide in methanol to yield the desired product . The reaction is usually carried out at room temperature and requires purification by silica gel column chromatography to achieve high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as recrystallization or distillation.
化学反応の分析
Types of Reactions
3-(4-(1H-Imidazol-1-yl)phenyl)-N,N-dimethylacrylamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form imidazole N-oxides.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Imidazole N-oxides.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives of the phenyl group.
科学的研究の応用
3-(4-(1H-Imidazol-1-yl)phenyl)-N,N-dimethylacrylamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antifungal and antimicrobial agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 3-(4-(1H-Imidazol-1-yl)phenyl)-N,N-dimethylacrylamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, affecting their activity. This interaction can disrupt biological pathways, leading to the compound’s observed biological effects . The acrylamide moiety can also participate in covalent bonding with nucleophilic sites in proteins and DNA, contributing to its biological activity.
類似化合物との比較
Similar Compounds
4-(1H-Imidazol-1-yl)benzaldehyde: A precursor in the synthesis of 3-(4-(1H-Imidazol-1-yl)phenyl)-N,N-dimethylacrylamide.
1-(4-Methoxyphenyl)-1H-imidazole: Another imidazole derivative with different substituents on the phenyl ring.
Bis(4-(1H-imidazol-1-yl)phenyl)methanone: A compound with two imidazole rings attached to a central phenyl group.
Uniqueness
This compound is unique due to its specific combination of an imidazole ring, phenyl group, and acrylamide moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
特性
分子式 |
C14H15N3O |
|---|---|
分子量 |
241.29 g/mol |
IUPAC名 |
(E)-3-(4-imidazol-1-ylphenyl)-N,N-dimethylprop-2-enamide |
InChI |
InChI=1S/C14H15N3O/c1-16(2)14(18)8-5-12-3-6-13(7-4-12)17-10-9-15-11-17/h3-11H,1-2H3/b8-5+ |
InChIキー |
DXIRWPHFEUCYTP-VMPITWQZSA-N |
異性体SMILES |
CN(C)C(=O)/C=C/C1=CC=C(C=C1)N2C=CN=C2 |
正規SMILES |
CN(C)C(=O)C=CC1=CC=C(C=C1)N2C=CN=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1H-Pyrazolo[4,3-d]thiazole](/img/structure/B15053801.png)
![(1r,2r,5s)-Methyl 3-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B15053806.png)
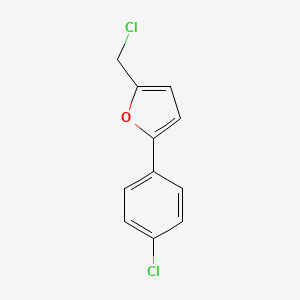
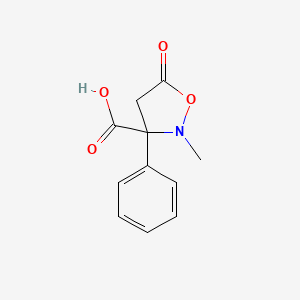
![Methyl 2-(benzo[d][1,3]dioxole-5-carboxamido)-4-methyl-5-((3-(trifluoromethyl)phenyl)carbamoyl)thiophene-3-carboxylate](/img/structure/B15053831.png)
![3-(Benzo[d]thiazol-2-yl)-3-methoxypropan-1-ol](/img/structure/B15053834.png)
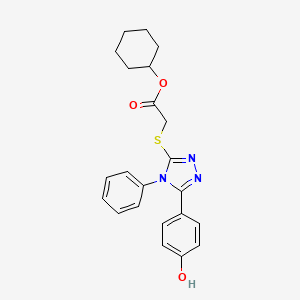
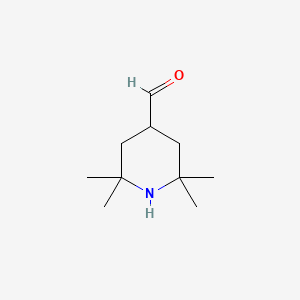
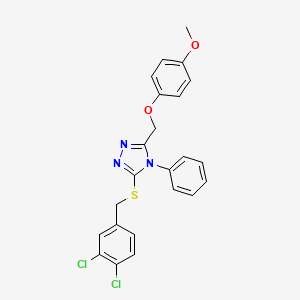
![N-(7-(3-Bromobenzoyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-methylbenzenesulfonamide](/img/structure/B15053895.png)
![Methyl 4-chloro-5-methoxybenzo[b]thiophene-2-carboxylate](/img/structure/B15053900.png)
